molecular formula C12H21N3 B13304067 N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13304067
M. Wt: 207.32 g/mol
InChI Key: VEVAMRXJZMQEDW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine (CAS 1344218-92-3) is a chemical compound with a molecular formula of C12H21N3 and a molecular weight of 207.32 g/mol . It features a pyrazole ring, a nitrogen-containing heterocycle known for its role in pharmaceutical and agrochemical research, substituted with a methyl group and an amine linkage to a 3,5-dimethylcyclohexyl group . This specific structural motif suggests potential utility as a key synthetic intermediate or a pharmacophore in medicinal chemistry, particularly in the development of novel ligands and small-molecule probes. As a substituted pyrazole derivative, this compound is of significant interest for researchers in drug discovery and chemical biology, providing a versatile scaffold for the synthesis of more complex molecules or for studying molecular interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14)

InChI Key

VEVAMRXJZMQEDW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)NC2=NN(C=C2)C)C

Origin of Product

United States

Preparation Methods

Direct Preparation from Primary Amines

A more recent and efficient method reported in 2021 describes the direct preparation of N-substituted pyrazoles from primary aliphatic amines, including cyclohexyl derivatives, without the need for inorganic reagents. The key features of this method are:

  • Use of primary amines as limiting reagents.
  • Mild reaction conditions (e.g., 85 °C in DMF).
  • Short reaction times (~1.5 hours).
  • High functional group tolerance.

This protocol involves reacting the primary amine (e.g., 3,5-dimethylcyclohexylamine) with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF, followed by chromatographic purification to isolate the N-substituted pyrazole product.

Industrial and Continuous Flow Synthesis

Industrial scale synthesis often employs continuous flow reactors and automated systems to optimize yield and efficiency. These processes typically involve:

  • Multi-step reactions including condensation and substitution.
  • Controlled temperature and reagent feed rates.
  • Use of catalysts or reducing agents as needed.

Such methods are designed to improve scalability and reproducibility while minimizing impurities.

Detailed Preparation Procedure Example

The direct preparation method from primary amines can be illustrated by the synthesis of a structurally related pyrazole derivative, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole, which shares mechanistic similarities with the target compound.

Step Reagents and Conditions Description Yield (%)
1 Primary amine (e.g., 2,4,4-trimethylpentan-2-amine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF Mix reagents at 0 °C, then heat to 85 °C for 1.5 h 38
2 Workup and purification by silica gel chromatography (hexane–ethyl acetate gradient) Isolate pure N-substituted pyrazole -

The analogous procedure for N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine would involve substituting the primary amine with 3,5-dimethylcyclohexylamine and optimizing conditions accordingly.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Advantages Disadvantages Typical Yield (%)
β-Ketonitrile + Hydrazine Condensation β-Ketonitriles, Hydrazines Mild heating, solvent dependent Versatile, well-established Multi-step, may require purification 40–70
Direct Preparation from Primary Amines Primary amines, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine 85 °C, DMF, 1.5 h Simple, mild, no inorganic reagents Moderate yields, requires chromatographic purification 35–45
Industrial Continuous Flow Synthesis Various, multi-step Automated, controlled temperature Scalable, high reproducibility Requires specialized equipment Variable, optimized

Research Findings and Notes

  • The direct preparation method from primary amines is notable for its operational simplicity and mild conditions, which reduce side reactions and degradation.
  • The condensation of β-ketonitriles with hydrazines remains a cornerstone method for synthesizing 5-aminopyrazoles, providing a broad scope for structural modifications.
  • Industrial methods focus on process optimization, often integrating continuous flow technology to enhance throughput and product consistency.
  • The N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine compound has been synthesized and characterized with molecular weight 207.32 g/mol and molecular formula C12H21N3, confirming the successful incorporation of the cyclohexyl and methyl substituents on the pyrazole ring.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine group in N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) is commonly employed, producing an oxidized pyrazole derivative with a nitroso or nitro group depending on reaction severity.

Reaction Table: Oxidation Conditions

Oxidizing AgentSolventTemperatureProductYield
KMnO₄ (0.1 M)H₂SO₄ (1 M)60°CN-Oxide derivative~65%
H₂O₂ (30%)EthanolRTHydroxylamine intermediate42%

Mechanistic studies suggest a radical pathway initiated by electron abstraction from the amine nitrogen.

Reduction Reactions

The compound’s pyrazole ring and cyclohexyl substituents remain stable under reductive conditions, but the amine group participates in hydrogenation. Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during derivatization .

Key Reductive Pathways:

  • Reductive alkylation : Reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form secondary amines via in situ imine formation followed by NaBH₄ reduction .

  • Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol converts nitroso derivatives back to primary amines (theoretical yield: >80%).

Substitution Reactions

The pyrazole ring’s 3-position exhibits nucleophilic character, enabling electrophilic substitutions:

Table: Substitution Reactivity

ElectrophileConditionsProduct
Alkyl halidesK₂CO₃, DMF, 80°CN-Alkylated pyrazole
Acyl chloridesEt₃N, THF, 0°C → RTAmide derivatives
Sulfonyl chloridesPyridine, RTSulfonamides

Steric hindrance from the 3,5-dimethylcyclohexyl group limits reactivity at the amine nitrogen, favoring ring substitutions .

Cycloaddition and Ring-Modification Reactions

While direct cycloaddition data for this compound is limited, analogous pyrazoles participate in:

  • 1,3-Dipolar cycloadditions with diazo compounds to form fused heterocycles .

  • Knorr-type reactions with β-keto esters, yielding polycyclic systems under basic conditions .

Biological Interaction Mechanisms

Though not a traditional "chemical reaction," the compound modulates enzymatic activity through:

  • Hydrogen bonding : Pyrazole nitrogen interacts with catalytic residues (e.g., in kinases).

  • Van der Waals interactions : The dimethylcyclohexyl group binds hydrophobic enzyme pockets .

Stability Under Environmental Conditions

Degradation Pathways:

ConditionDegradation ProductHalf-Life
UV light (254 nm)Ring-opened aldehydes48 h
Aqueous HCl (1 M)Ammonium chloride + cyclohexanol2 h
NaOH (1 M)No degradationStable

Data indicates greater stability in basic vs. acidic environments.

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Controlled oxidation/reduction enables functional group interconversions, while substitution patterns can be tuned for target-specific applications. Further studies on catalytic asymmetric reactions are warranted to expand its synthetic utility .

Scientific Research Applications

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Core Pyrazole Derivatives with Aromatic Substituents

Example Compound : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide ()

  • Key Features :
    • Substituents : Aromatic 3,5-di-tert-butyl-4-hydroxyphenyl group (electron-rich, bulky) and sulfonylphenyl group (electron-withdrawing).
    • Molecular Weight : ~613 g/mol (C32H34F3N3O4S) .
  • The absence of sulfonyl groups in the target compound may decrease polarity, altering solubility and metabolic stability .

Example Compound : 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine ()

  • Key Features :
    • Substituents : 3,5-Dimethoxyphenyl (electron-donating methoxy groups).
    • Molecular Weight : ~281 g/mol (C14H15N7) .
  • Comparison :
    • The dimethoxyphenyl group enhances electron density, favoring hydrogen bonding and aromatic interactions, unlike the aliphatic cyclohexyl group in the target compound.
    • The target compound’s methyl group on the pyrazole may increase steric shielding, affecting binding site accessibility .

Heterocyclic Derivatives with Shared Substituents

Example Compound : N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine ()

  • Key Features :
    • Core Structure : Tetrazine ring with pyrazole and benzyl substituents.
    • Molecular Weight : ~281 g/mol (C14H15N7) .
  • Shared 3,5-dimethylpyrazole moiety suggests synthetic versatility but different biological targets .

Cyclohexyl-Containing Analogs

Example Compound: 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate ()

  • Key Features: Core Structure: Phosphonothiolate with 3,5-dimethylcyclohexyl and aminoethyl groups. Molecular Weight: ~401 g/mol (C19H40NO2PS) .
  • Comparison: The phosphonothiolate group confers reactivity distinct from the pyrazole-amine, likely targeting enzymes like acetylcholinesterase. Shared 3,5-dimethylcyclohexyl group highlights its utility in enhancing lipid solubility and conformational stability across compound classes .

Physicochemical Properties

Property Target Compound Aromatic Analog () Phosphonothiolate ()
Molecular Weight ~235 g/mol (estimated) 613 g/mol 401 g/mol
Key Substituents 3,5-Dimethylcyclohexyl 3,5-di-tert-butyl-4-hydroxyphenyl Phosphonothiolate
Polarity Moderate (aliphatic amine) High (sulfonyl, hydroxyl) Low (phosphonothiolate)
Lipophilicity (LogP) Higher (cyclohexyl) Moderate (bulky aryl) Very high

Research Implications and Gaps

  • Stability : The cyclohexyl group may enhance metabolic stability compared to tert-butyl analogs but reduce aqueous solubility.
  • Data Limitations : Direct biological or crystallographic data (e.g., SHELX-refined structures as in ) are unavailable for the target compound, necessitating further experimental validation .

Biological Activity

N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the pyrazole class, characterized by its unique cyclohexyl substituent. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁N₃
  • Molecular Weight : 207.32 g/mol
  • CAS Number : 1339779-92-8

The compound features a five-membered pyrazole ring with a methyl group attached to one nitrogen atom and a cyclohexyl group with two methyl substitutions at the 3 and 5 positions. Its structural characteristics suggest potential interactions with various biological targets.

Biological Activities

Research indicates that N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, showing moderate activity in some assays .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially modulating inflammatory pathways through the inhibition of specific enzymes or receptors involved in inflammatory responses.
  • Enzyme Interaction : The mechanism of action appears to involve binding to specific enzymes or receptors, which could lead to modulation of their activity. This interaction is crucial for understanding its therapeutic potential.

The biological activity of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with molecular targets in the body:

  • Receptor Binding : The compound may bind to receptors involved in inflammatory responses or microbial defense mechanisms.
  • Enzyme Inhibition : It has been suggested that it could inhibit enzymes that play a critical role in inflammation and infection processes.

Case Studies and Experimental Findings

Several studies have highlighted the biological effects of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialModerate activity against Gram-positive/negative bacteria
Anti-inflammatoryPotential modulation of inflammatory pathways
Enzyme InteractionBinding to specific enzymes/receptors

Example Study

In a study examining the compound's effects on inflammation, researchers reported that N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine significantly reduced markers of inflammation in vitro. The study utilized cell lines exposed to pro-inflammatory cytokines, demonstrating a decrease in cytokine levels upon treatment with the compound .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amineCyclohexyl ring with two methyl groups at the 4-positionDifferent substitution pattern
1-Methyl-1H-pyrazol-3-amineBasic pyrazole structure without cyclohexyl substitutionSimpler structure lacking cycloalkane functionality
4-Amino-1-methylpyrazoleAmino group substitution at position 4 on the pyrazole ringDifferent functional group leading to distinct reactivity

These comparisons illustrate how N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine's unique structure may confer distinct biological activities compared to its analogs.

Q & A

Q. Table 1: Comparative Synthesis Conditions for Pyrazole Derivatives

Compound AnalogueCatalystBaseTemp. (°C)Yield (%)Reference
N-Cyclopropyl-3-methylpyrazoleCuBrCs₂CO₃3517.9
1-Methyl-1H-pyrazol-3-amineN/AN/ARTN/A

Recommendation : Optimize ligand design and explore microwave-assisted synthesis to reduce reaction times.

Which spectroscopic techniques are most effective for characterizing N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, and what key spectral features should researchers focus on?

Basic Research Question
Characterization relies on multimodal spectroscopy:

  • ¹H/¹³C NMR : Focus on amine proton shifts (δ ~5.2 ppm in DMSO-d₆) and cyclohexyl methyl groups (δ ~1.4–2.1 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with high-resolution accuracy (e.g., ±0.001 Da) .
  • IR Spectroscopy : Identify N-H stretches (~3298 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

Q. Table 2: Key Spectral Markers for Pyrazole Derivatives

Functional GroupNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Pyrazole NH5.18–5.20 (m)3298
Cyclohexyl CH₃1.45 (d, J=7.2 Hz)N/A
Aromatic C-NN/A~1600

Recommendation : Use deuterated solvents (e.g., DMSO-d₆) to minimize signal splitting and improve resolution.

How can researchers resolve contradictions in crystallographic data obtained for N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine derivatives?

Advanced Research Question
Crystallographic discrepancies often arise from disordered structures or twinning. Methodological approaches include:

  • Structure Validation : Use SHELXL for refinement and check R-factor convergence (target < 0.05) .
  • Software Tools : Mercury enables overlaying multiple structures to identify positional deviations .
  • Data Filtering : Apply I/σ(I) > 2.0 thresholds to exclude weak reflections .

Case Study : A pyrazole analogue showed positional disorder in the cyclohexyl group, resolved by refining anisotropic displacement parameters and validating with PLATON .

Recommendation : Cross-validate with powder XRD to confirm phase purity and detect polymorphic variations.

What methodologies are recommended for analyzing the biological activity of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine in enzyme inhibition studies?

Advanced Research Question
Biological evaluation requires integrated computational and experimental approaches:

  • Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or oxidoreductases) .
  • In Vitro Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .
  • SAR Analysis : Compare substituent effects on activity; bulky groups (e.g., 3,5-dimethylcyclohexyl) may enhance binding affinity .

Q. Table 3: Example Enzyme Inhibition Data for Pyrazole Analogues

CompoundTarget EnzymeIC₅₀ (µM)Reference
3,5-DimethylpyrazoleCytochrome P45012.3
N-PhenylpyrazoleCarbonic Anhydrase8.7

Recommendation : Pair kinetic studies with molecular dynamics simulations to assess binding stability over time.

How should researchers address contradictory biological activity data between in vitro and in vivo studies for this compound?

Advanced Research Question
Contradictions may stem from bioavailability or metabolic instability. Strategies include:

  • ADME Profiling : Assess logP (target 2–5) and metabolic stability in liver microsomes .
  • Prodrug Design : Modify the amine group to improve membrane permeability (e.g., acetyl protection) .
  • Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .

Case Study : A triazole-pyrazole analogue showed poor in vivo efficacy due to rapid glucuronidation, resolved by introducing electron-withdrawing substituents .

Recommendation : Use LC-MS/MS to identify metabolites and correlate with activity loss.

What computational tools are recommended for predicting the stability and reactivity of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine?

Advanced Research Question

  • DFT Calculations : Gaussian 16 optimizes geometries and calculates HOMO-LUMO gaps to predict reactivity .
  • Molecular Dynamics : GROMACS simulates solvation effects and conformational flexibility .
  • pKa Prediction : Use ChemAxon to estimate basicity of the pyrazole amine (predicted pKa ~7.5) .

Q. Table 4: Example Computational Parameters

ParameterValueSoftware
HOMO-LUMO Gap (eV)4.2Gaussian 16
Solubility (logS)-3.1ChemAxon

Recommendation : Validate predictions with experimental stability tests (e.g., accelerated degradation studies).

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